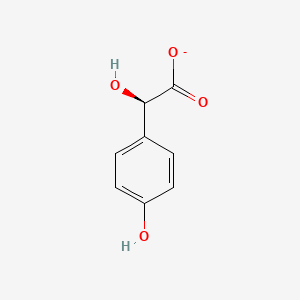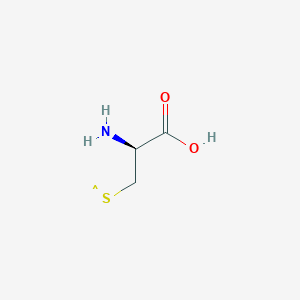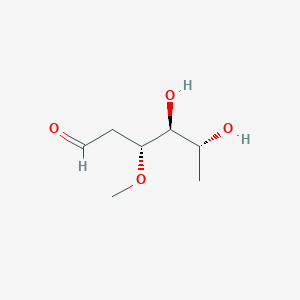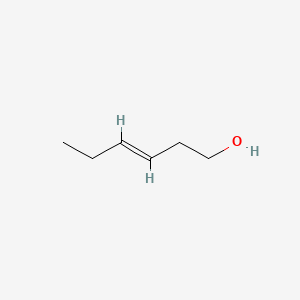
trans-3-Hexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Hexen-1-ol is a primary alcohol that is hex-3-ene substituted by a hydroxy group at position 1 . It stimulates the antennae of male H. cunea moths .
Synthesis Analysis
This compound can be synthesized via 1,4-selective hydrogenation of conjugated dienes in the presence of arene Cr (CO) 3 or Cr (CO) 6 catalysts as the key step . Another method involves the use of the complex Ru (L)CO, methyl trans-3-hexenoate, and toluene .Molecular Structure Analysis
The molecular formula of this compound is C6H12O . The InChI string representation isInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+ . Physical and Chemical Properties Analysis
This compound has a molecular weight of 100.16 . It has a refractive index of n20/D 1.439 (lit.) . Its boiling point is 61-62 °C/12 mmHg (lit.) and it has a density of 0.817 g/mL at 25 °C (lit.) .Scientific Research Applications
Gas Phase Racemization and Isomerization
- In the field of organic chemistry, trans-3-Hexen-1-ol has been studied for its behavior in the gas phase, specifically focusing on acid-catalyzed racemization and regioisomerization. This research provides insights into the intramolecular processes involving this compound in various conditions, contributing to our understanding of complex organic reactions and mechanisms (Troiani et al., 1997).
Antifungal and Insecticidal Applications
- This compound has been identified as a potential tool for controlling Fusarium verticillioides, a fungus that infects stored maize grains. This discovery is significant for agricultural applications, offering a natural alternative to synthetic pesticides and contributing to safer and more sustainable farming practices (Brito et al., 2019).
Food Industry: Flavor Enhancements
- In the food industry, this compound is used for flavor enhancements, particularly in the biosynthesis of cis-3-hexen-1-yl acetate, a compound with a fruity odor. The optimization of this process using immobilized lipase has been studied, highlighting the compound's role in adding 'natural green notes' to food products (Chiang et al., 2003).
Ion/Molecule Reactions in Selected Ion Flow Tube Studies
- Research has explored the reactions of this compound in selected ion flow tubes, focusing on ion/molecule reactions. This study is important for understanding the chemical behavior of unsaturated alcohols in various conditions, which has implications for atmospheric chemistry and environmental science (Schoon et al., 2007).
Chemical Synthesis and Organic Reactions
- The compound has been studied in the context of chemical synthesis, particularly in the stereoselective cyclization of related compounds, demonstrating its utility in creating specific isomers and derivatives for various applications in organic chemistry (Inoue et al., 1994).
Dehydrogenation in Palladium Membrane Reactors
- The dehydrogenation of cis-3-hexen-1-ol using a palladium membrane reactor has been explored, highlighting its potential for creating various chemical products. This research has implications for chemical engineering and industrial applications (Sato et al., 2007).
Chemoselective Oxidation
- This compound has been studied in chemoselective oxidation reactions, demonstrating its potential in specific chemical transformations. This research contributes to the field of biocatalysis and green chemistry (Lindborg et al., 2009).
Oxidation using Aryl Alcohol Oxidase
- The oxidation of trans-2-hexen-1-ol using aryl alcohol oxidase is another significant application. This enzyme-mediated process is important for producing specific chemical products, illustrating the role of biocatalysts in industrial chemistry (Almeida et al., 2019).
Appressoria Induction in Plant Pathology
- In plant pathology, this compound has been shown to induce appressoria in wheat stem rust, providing insights into plant-fungus interactions and potential strategies for crop protection (Collins et al., 2001).
Phase Behavior in Chemical Reactions
- The compound has been studied for its phase behavior in chemical reactions, particularly in the context of high-pressure carbon dioxide systems. This research is relevant for understanding reaction dynamics and optimizing industrial chemical processes (Stradi et al., 1998).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
544-12-7 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
hex-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
UFLHIIWVXFIJGU-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C\CCO |
SMILES |
CCC=CCCO |
Canonical SMILES |
CCC=CCCO |
boiling_point |
156-157 °C Boiling point: 55-56 °C at 9 mm Hg 156.50 °C. @ 760.00 mm Hg |
Color/Form |
Colorless liquid |
density |
0.846 at 22/15 °C 0.846-0.850 |
flash_point |
Flash Point: 130 °F/ 54 °C/closed cup/ |
| 928-97-2 544-12-7 |
|
physical_description |
Liquid colourless liquid with a powerful, grassy-green odou |
Pictograms |
Flammable; Irritant |
solubility |
Very soluble in ethanol and ether Soluble in alcohol, propylene glycol, fixed oils soluble in alcohol, propylene glycol and most fixed oils |
Synonyms |
3-hexen-1-ol 3-hexen-1-ol, (E)-isomer 3-hexen-1-ol, (Z)-isomer cis-3-hexen-1-ol cis-3-hexenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)



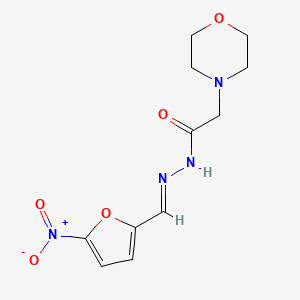
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)
